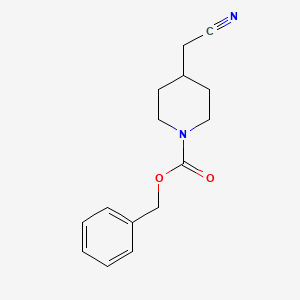

Benzyl 4-(cyanomethyl)piperidine-1-carboxylate

Description

Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring substituted with a cyanomethyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group. These derivatives serve as precursors for bioactive molecules, such as enzyme inhibitors, receptor modulators, and pharmaceutical intermediates . The cyanomethyl group introduces a nitrile functionality, which can participate in further chemical transformations, such as nucleophilic additions or reductions, enhancing the compound’s versatility in multi-step syntheses .

Properties

IUPAC Name |

benzyl 4-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGVSPBAUJYFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyanomethylation of 1-Benzyl-4-piperidone

One of the most documented routes involves the reaction of 1-benzyl-4-piperidone with hydrocyanic acid (prussic acid) under basic catalysis at low temperatures (0–15°C). The base catalyzes the nucleophilic addition of cyanide ion to the carbonyl carbon of the piperidone, forming the cyanohydrin intermediate which then rearranges or is further processed to install the cyanomethyl substituent.

- Reaction conditions: Hydrocyanic acid is added to 1-benzyl-4-piperidone in the presence of an alkaline catalyst (e.g., sodium hydroxide or other bases) at 0–15°C.

- The reaction mixture is then heated to reflux to complete the reaction.

- Aniline or other amine derivatives may be added to form related intermediates, but for the cyanomethyl derivative, this step can be omitted or modified.

- After completion, the reaction mixture is cooled below 5°C, and glacial acetic acid is added to facilitate crystallization of the cyanomethylated product.

- The solid is isolated by filtration and washing.

This method avoids the use of chlorinated solvents and reduces environmental impact by simplifying the process and improving yield.

Acidic Hydrolysis and Workup

Following cyanomethylation, the crude product is often treated with concentrated sulfuric acid (70–90%) to promote further transformation or purification. The mixture is stirred at 20–50°C for 50–90 hours, then quenched into crushed ice. The pH is carefully adjusted to 4–9 at low temperature (0–10°C) using concentrated ammonia water, leading to crystallization of the intermediate.

- This step helps to purify the compound and remove impurities.

- The solid is filtered, washed, and dried to yield a white powder intermediate.

Final Hydrochloric Acid Treatment and Crystallization

The intermediate from the sulfuric acid treatment is then suspended in concentrated hydrochloric acid and refluxed for 10–20 hours. After cooling to 0–30°C, the mixture is allowed to stand for 24–54 hours to complete crystallization.

- The product is isolated by filtration, washed with water, and dried.

- This final step ensures high purity and yield of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate.

- This method avoids extensive use of organic solvents such as dichloromethane or isopropanol, making it more environmentally friendly and cost-effective.

Alternative Routes: Reduction and Oxidation Approaches

Other approaches involve multi-step transformations starting from 1-benzyl-4-piperidine carboxylic acid esters:

- Reduction of esters to alcohols followed by oxidation to aldehydes (e.g., Swern oxidation or alternative oxidation systems).

- Partial reduction of esters directly to aldehydes.

- These intermediates can then be converted to cyanomethyl derivatives by nucleophilic substitution or addition reactions.

However, these methods are more complex and less industrially favorable due to harsh conditions (e.g., ultralow temperatures, toxic byproducts) and lower environmental compatibility.

| Step | Method Description | Key Reagents & Conditions | Notes & Advantages |

|---|---|---|---|

| 1 | Cyanomethylation of 1-benzyl-4-piperidone | Hydrocyanic acid, base catalyst, 0–15°C to reflux, glacial acetic acid for crystallization | High yield, avoids chlorinated solvents, mild conditions |

| 2 | Acidic hydrolysis and purification | 70–90% sulfuric acid, 20–50°C, 50–90 h; pH adjustment with ammonia water | Removes impurities, crystallization of intermediate |

| 3 | Final acid treatment and crystallization | Concentrated HCl, reflux 10–20 h, cooling and standing 24–54 h | High purity product, environmentally friendly process |

| 4 | Alternative reduction/oxidation | Reduction of esters to alcohols, oxidation to aldehydes | More complex, less industrially practical |

- Optimization of molar ratios (e.g., 1:1 to 1.05:1 for piperidone:hydrocyanic acid:base) improves conversion efficiency.

- Temperature control is critical to avoid side reactions and maximize yield.

- Avoidance of organic solvents like dichloromethane and isopropanol reduces environmental impact and cost.

- Prolonged reaction times in acid treatments ensure complete conversion and purity.

- Crystallization steps are optimized by controlling temperature and pH to maximize product isolation and minimize impurities.

The preparation of this compound is efficiently achieved through base-catalyzed cyanomethylation of 1-benzyl-4-piperidone followed by acid-mediated purification and crystallization steps. The process benefits from environmentally conscious modifications, avoiding hazardous solvents and simplifying the workflow while improving yield and purity. Alternative methods involving reductions and oxidations exist but are less favored for industrial application due to complexity and environmental concerns. The described methods represent a robust, scalable, and cost-effective approach suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(cyanomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is primarily investigated for its potential as a pharmacologically active compound. It exhibits various biological activities that make it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds can exhibit significant anticancer properties. For instance, research involving similar piperidine derivatives showed promising results in inhibiting the growth of glioblastoma cells (U251) through mechanisms involving the regulation of gene expression related to cell proliferation and inflammation . This suggests that this compound may have similar effects, warranting further investigation into its anticancer potential.

Neurological Disorders

Compounds with piperidine structures have been studied for their effects on neurological disorders. For example, certain derivatives are being explored as muscarinic receptor antagonists, which could be beneficial in treating conditions such as Alzheimer's disease and Lewy Body Dementia . The structural similarities may imply that this compound could also interact with these receptors, potentially leading to therapeutic applications in neurology.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the piperidine ring can significantly influence potency and selectivity against specific biological targets .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free conditions are gaining traction to enhance efficiency . Furthermore, exploring derivatives of this compound can lead to new entities with improved pharmacological profiles.

Case Study: Anticancer Efficacy

In a study published in bioRxiv, a related compound was tested on U251 glioblastoma cells, revealing a significant decrease in cell proliferation when treated with specific concentrations of the compound . This finding highlights the potential of benzyl piperidine derivatives in cancer therapy.

Case Study: Neurological Applications

Another research effort focused on the development of piperidine derivatives as potential treatments for neurological disorders. The study demonstrated that these compounds could modulate neurotransmitter systems effectively, suggesting that this compound might offer similar benefits .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzyl piperidine carboxylates is exemplified by variations in substituents, protecting groups, and synthetic routes. Below is a detailed comparison with key analogs from the evidence:

Substituent Functional Group Variations

Heterocyclic and Aromatic Substituents

Protecting Group and Stability

Key Research Findings

- Synthetic Flexibility : Cross-electrophile coupling (e.g., with pyridine derivatives) enables efficient introduction of aromatic/heterocyclic groups, yielding 60–78% .

- Biological Relevance : Piperidine carboxylates with fluorinated indole or pyridine substituents show promise as enzyme inhibitors (e.g., MAGL/FAH dual inhibitors) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight | Melting Point | Purity | Key Application |

|---|---|---|---|---|

| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | 249.31 | Not reported | 97% | Pharmaceutical intermediate |

| Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | 333.38 | Liquid | >95% | Organic synthesis |

| Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate | 341.19 | Oil | 61% yield | Receptor modulator synthesis |

Biological Activity

Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is a compound that belongs to the piperidine class, which has gained attention due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a benzyl group and a cyanomethyl group. The structural characteristics of this compound contribute to its reactivity and potential therapeutic applications.

1. Antidepressant Activity

Piperidine derivatives, including those similar to this compound, have been studied for their effects on neurotransmitter systems. Some studies suggest that these compounds may exhibit antidepressant-like effects by modulating serotonin and norepinephrine pathways .

2. Antitumor Effects

Research indicates that certain piperidine analogs possess antitumor properties. For instance, compounds that share structural similarities with this compound have shown activity against various cancer cell lines in vitro. These compounds can induce apoptosis and inhibit cell proliferation, making them candidates for further investigation in cancer therapy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Neurotransmitter Receptors : Similar piperidine compounds have been shown to interact with serotonin and dopamine receptors, potentially leading to mood enhancement and anxiolytic effects .

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in tumor cells, contributing to its antitumor activity.

Case Study 1: Antidepressant Activity

A study exploring the antidepressant potential of various piperidine derivatives found that compounds with a similar structure to this compound exhibited significant activity in animal models. These compounds were assessed using behavioral tests such as the forced swim test and tail suspension test, which indicated reduced depressive-like behaviors .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth through apoptosis induction. The compound was tested against several cancer types, including breast and lung cancer cells, showing IC50 values in the low micromolar range, suggesting potent antitumor activity .

Comparative Analysis of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.